1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate
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Overview
Description
1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate is a chemical compound with the molecular formula C25H17BF4OThis compound is characterized by the presence of a benzo[f]chromen-4-ium core with diphenyl substituents and a tetrafluoroborate counterion .
Preparation Methods
The synthesis of 1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate typically involves cyclization reactions. One common method includes the regioselective nucleophilic addition of bisnucleophiles to a precursor molecule, followed by intramolecular cyclocondensation . The reaction conditions often involve the use of solvents like acetonitrile and catalysts such as silver tetrafluoroborate . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: It can undergo substitution reactions where one or more substituents are replaced by other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate has several scientific research applications:
Mechanism of Action
The mechanism of action of 1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate involves its interaction with specific molecular targets and pathways. It can act as an electrophile in various reactions, facilitating the formation of new chemical bonds . The exact molecular targets and pathways depend on the specific application and the biological or chemical system in which it is used .
Comparison with Similar Compounds
1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate can be compared with other similar compounds such as:
1,3-Diphenyl-2,3-dihydro-1H-benzo[d][1,3]dithiole-1,3-dinium bis(tetrafluoroborate): This compound has a similar core structure but with different substituents and properties.
2,6-Diphenylbenzo[1,2-d4,5-d′]bisthiazole: Another related compound with distinct structural features and applications. The uniqueness of this compound lies in its specific structural arrangement and the presence of the tetrafluoroborate counterion, which imparts unique chemical and physical properties.
Properties
CAS No. |
35096-74-3 |
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Molecular Formula |
C25H17BF4O |
Molecular Weight |
420.2 g/mol |
IUPAC Name |
1,3-diphenylbenzo[f]chromen-4-ium;tetrafluoroborate |
InChI |
InChI=1S/C25H17O.BF4/c1-3-9-18(10-4-1)22-17-24(20-12-5-2-6-13-20)26-23-16-15-19-11-7-8-14-21(19)25(22)23;2-1(3,4)5/h1-17H;/q+1;-1 |
InChI Key |
AYYBDPIRHYGZHO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](F)(F)(F)F.C1=CC=C(C=C1)C2=CC(=[O+]C3=C2C4=CC=CC=C4C=C3)C5=CC=CC=C5 |
Origin of Product |
United States |
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